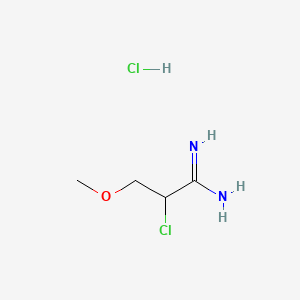
2-chloro-3-methoxypropionamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methoxypropionamidine hydrochloride is a chemical compound with the molecular formula C4H9ClN2O·HCl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methoxypropionamidine hydrochloride typically involves the reaction of 2-chloro-3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methoxypropionamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted propionamidine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methoxypropionamidine hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-chloro-3-methoxypropionamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: A compound with similar structural features but different functional groups.
3-Chloro-2-methyl-1-propene: Another related compound with a similar carbon backbone but different substituents.
Uniqueness
2-Chloro-3-methoxypropionamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
175136-99-9 |
|---|---|
Molekularformel |
C4H10Cl2N2O |
Molekulargewicht |
173.037 |
IUPAC-Name |
2-chloro-3-methoxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9ClN2O.ClH/c1-8-2-3(5)4(6)7;/h3H,2H2,1H3,(H3,6,7);1H |
InChI-Schlüssel |
SFVRDLNUUFHMJI-UHFFFAOYSA-N |
SMILES |
COCC(C(=N)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















